

Physical and chemical properties of 6-Epidemethylesquirolin D

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Epidemethylesquirolin D

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An In-depth Technical Guide to 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidemethylesquirolin D is a diterpenoid natural product isolated from *Coleus forskohlii*. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed (hypothetical, based on typical methodologies) experimental protocol for its isolation and characterization, and a prospective outlook on its potential biological activities. Due to the limited publicly available data on this specific compound, this guide synthesizes known information with established scientific methodologies to serve as a foundational resource for researchers.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery and development. Diterpenoids, a class of secondary metabolites with a C20 carbon skeleton, have demonstrated a wide range of biological activities. *Coleus forskohlii* (Lamiaceae) is a well-known medicinal plant, famous for producing the labdane diterpenoid forskolin, a potent activator of adenylyl cyclase. In addition to forskolin, this plant species elaborates a diverse array of other diterpenoids. One such compound is **6-Epidemethylesquirolin D**, the subject of

this guide. This document aims to consolidate the known physicochemical data and propose experimental frameworks for its further investigation.

Physical and Chemical Properties

The fundamental physical and chemical properties of **6-Epidemethylesquirolin D** are summarized below. It is important to note that while some data are available from chemical supplier databases, specific experimental values for properties like melting point are not widely reported in publicly accessible literature.

Table 1: Physical and Chemical Properties of **6-Epidemethylesquirolin D**

Property	Value	Source/Comment
Molecular Formula	C ₂₀ H ₂₈ O ₅	[1]
Molecular Weight	348.43 g/mol	[1]
CAS Number	165074-00-0	[1]
Appearance	White to off-white solid	Hypothetical, typical for purified diterpenoids
Melting Point	Not available	Experimental determination required
Boiling Point	553.6 ± 50.0 °C (Predicted)	[2]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[2]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[3]
Purity	≥98% (Commercially available)	[3]

Table 2: Spectroscopic Data for **6-Epidemethylesquirolin D**

(Note: The following spectral data are hypothetical and represent expected values for a compound with the reported structure. Experimental acquisition and interpretation are necessary for confirmation.)

Spectroscopic Technique	Hypothetical Data
^1H NMR (500 MHz, CDCl_3)	δ (ppm): 5.80-6.00 (m, 2H, vinyl), 4.90-5.10 (m, 1H, vinyl), 4.50 (d, $J = 8.0$ Hz, 1H), 3.80 (m, 1H), 3.40 (s, 3H), 2.50-1.00 (m, aliphatic protons), 1.20 (s, 3H), 1.10 (s, 3H), 0.90 (d, $J = 7.0$ Hz, 6H).
^{13}C NMR (125 MHz, CDCl_3)	δ (ppm): 210.5 (C=O), 145.2, 115.8 (vinyl), 98.5, 85.3, 78.2, 75.6, 65.4, 58.2, 55.6, 45.3, 41.2, 38.9, 35.4, 33.1, 28.7, 25.4, 22.8, 21.9, 18.7.
IR (KBr, cm^{-1})	3450 (O-H), 2950 (C-H), 1710 (C=O), 1640 (C=C), 1100 (C-O).
Mass Spectrometry (ESI-MS)	m/z 349.1964 $[\text{M}+\text{H}]^+$, 371.1783 $[\text{M}+\text{Na}]^+$.

Experimental Protocols

The following sections detail plausible experimental methodologies for the isolation, purification, and characterization of **6-Epidemethylesquirolin D** from its natural source, *Coleus forskohlii*.

Isolation and Purification

The isolation of **6-Epidemethylesquirolin D** would typically involve extraction of the plant material followed by chromatographic separation.

Caption: Workflow for the isolation of **6-Epidemethylesquirolin D**.

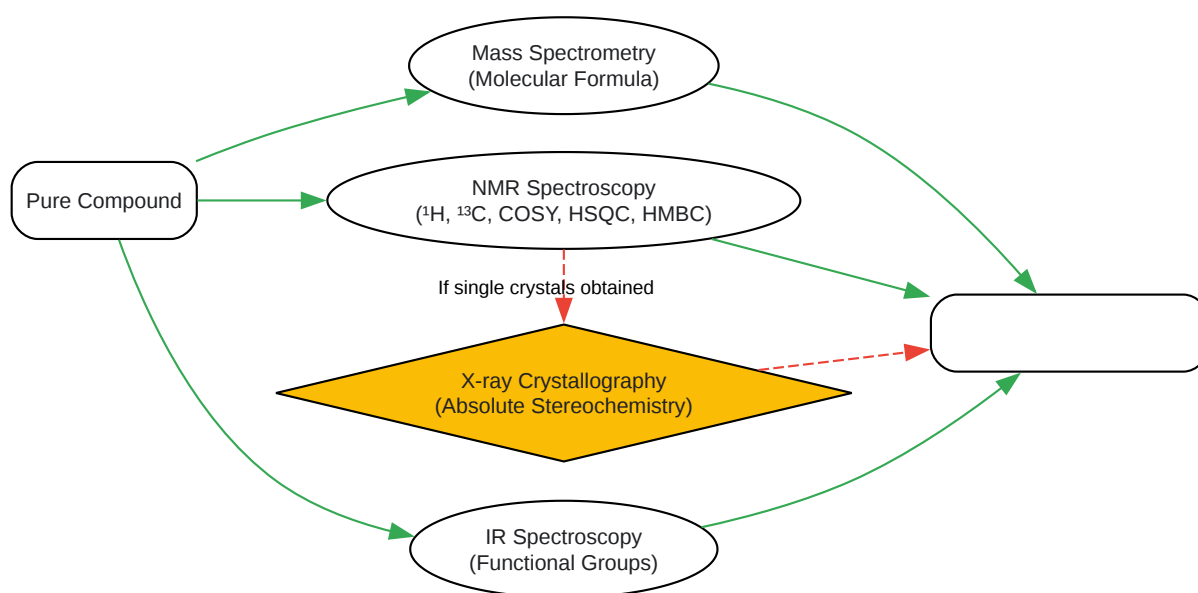
Methodology:

- **Extraction:** Dried and powdered roots of *Coleus forskohlii* (1 kg) are subjected to Soxhlet extraction with methanol for 48 hours. The solvent is then removed under reduced pressure to yield the crude methanolic extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the diterpenoids, is concentrated.

- **Silica Gel Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **HPLC Purification:** Fractions showing the presence of the target compound are pooled and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure **6-Epidemethylesquirolin D**.

Structure Elucidation

The structure of the isolated compound would be confirmed using a combination of spectroscopic techniques.



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Caption: Logical workflow for the structural elucidation of a natural product.

Methodology:

- **Mass Spectrometry:** High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and establish the molecular formula.

- NMR Spectroscopy: A full suite of NMR experiments is conducted:
 - ^1H NMR: To identify proton environments and their multiplicities.
 - ^{13}C NMR: To determine the number of carbon atoms and their chemical shifts.
 - COSY (Correlation Spectroscopy): To establish proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.
- Infrared Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl and carbonyl moieties.
- X-ray Crystallography: If suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.

Biological Activity and Signaling Pathways (Prospective)

To date, there is a lack of specific studies on the biological activity of **6-Epidemethylesquirolin D** in the public domain. However, based on its structural similarity to other diterpenoids isolated from *Coleus forskohlii*, several potential areas of investigation can be proposed.

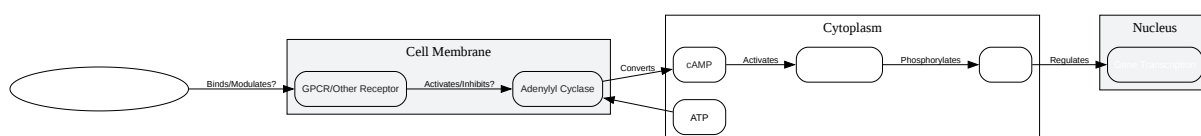
Potential Biological Activities

Given that many diterpenoids from *Coleus* species exhibit biological effects, it is plausible that **6-Epidemethylesquirolin D** may possess one or more of the following activities:

- Anti-inflammatory Activity: Many terpenoids interfere with inflammatory signaling pathways.
- Cytotoxic Activity: The potential to induce cell death in cancer cell lines is a common feature of this class of compounds.
- Antimicrobial Activity: Natural products are a rich source of novel antimicrobial agents.

Hypothetical Signaling Pathway Involvement

The primary mechanism of action for the most studied diterpenoid from *Coleus forskohlii*, forskolin, is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). It is conceivable that **6-Epidemethylesquirolin D** could modulate this or other key signaling pathways.



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Caption: Hypothetical modulation of the cAMP signaling pathway.

This diagram illustrates a potential mechanism of action, where **6-Epidemethylesquirolin D** might interact with cell surface receptors or directly with enzymes like adenylyl cyclase to modulate downstream signaling cascades. Experimental validation is essential to confirm any such activity.

Conclusion and Future Directions

6-Epidemethylesquirolin D represents an understudied diterpenoid from a medicinally important plant. This guide has consolidated the available physicochemical data and provided a standard framework for its further scientific investigation. Future research should prioritize:

- Re-isolation and full spectroscopic characterization to confirm its structure and obtain reference standards.
- A broad biological screening program to assess its cytotoxic, anti-inflammatory, antimicrobial, and other potential activities.

- Mechanism of action studies for any confirmed biological activities, including the investigation of its effects on key signaling pathways.

Such studies will be crucial in determining the therapeutic potential of this natural product and its value as a lead compound in drug development.

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- To cite this document: BenchChem. [Physical and chemical properties of 6-Epidemethylesquirolin D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15524936#physical-and-chemical-properties-of-6-epidemethylesquirolin-d]

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